N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 361167-43-3
VCID: VC6232953
InChI: InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28)
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C
Molecular Formula: C23H24ClN3O3S2
Molecular Weight: 490.03

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 361167-43-3

Cat. No.: VC6232953

Molecular Formula: C23H24ClN3O3S2

Molecular Weight: 490.03

* For research use only. Not for human or veterinary use.

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide - 361167-43-3

Specification

CAS No. 361167-43-3
Molecular Formula C23H24ClN3O3S2
Molecular Weight 490.03
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28)
Standard InChI Key RGCUDAPHTIPHTC-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability .

  • Sulfonamide bridge: A SO2NH\text{SO}_2\text{NH} group connecting the benzamide to the 3,5-dimethylpiperidine moiety. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and proteases .

  • Benzamide scaffold: A benzene ring substituted with a carboxamide group, which facilitates hydrogen bonding with biological targets .

The IUPAC name, N[4(4chlorophenyl)1,3thiazol2yl]4(3,5dimethylpiperidin1yl)sulfonylbenzamideN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, reflects this arrangement .

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Thiazole formation: Condensation of 4-chlorophenyl thiourea with α-haloketones yields the 4-(4-chlorophenyl)thiazole intermediate .

  • Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine produces the sulfonamide derivative .

  • Amide coupling: The final step employs carbodiimide-mediated coupling between the thiazole amine and sulfonylated benzoyl chloride .

Purification via column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC .

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines (Table 1) .

Table 1: Antiproliferative Activity of N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-4-((3,5-Dimethylpiperidin-1-Yl)Sulfonyl)Benzamide

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis via Bax/Bcl-2 ratio
A549 (Lung)15.0G1/S cell cycle arrest
HeLa (Cervical)10.0Caspase-3/7 activation

Mechanistic studies indicate upregulation of pro-apoptotic Bax (2.8-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) in treated MCF-7 cells . Synergy with doxorubicin (combination index = 0.32) suggests potential for combination therapies .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against bacterial and fungal pathogens (Table 2) .

Table 2: Minimum Inhibitory Concentrations (MIC) Against Microbial Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Notably, activity against methicillin-resistant S. aureus (MRSA) occurs at 64 µg/mL, comparable to linezolid . The thiazole ring’s electrophilic sulfur atom likely disrupts microbial electron transport chains .

Anti-Inflammatory Effects

At 50 µM, the compound reduces LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively . This correlates with inhibition of NF-κB nuclear translocation, as shown in immunofluorescence assays .

Mechanism of Action

Kinase Inhibition

Molecular docking reveals high affinity (Kd=8.2nMK_d = 8.2 \, \text{nM}) for VEGF receptor-2’s ATP-binding pocket . This disrupts angiogenesis by blocking VEGFR2 autophosphorylation at Tyr1175 .

Metabolic Interference

The sulfonamide group inhibits carbonic anhydrase IX (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}), a hypoxia-inducible enzyme overexpressed in tumors . This dual targeting of angiogenesis and pH regulation enhances antitumor efficacy.

Preclinical Case Studies

Xenograft Tumor Models

In BALB/c mice bearing MDA-MB-231 tumors, daily oral administration (50 mg/kg) for 21 days reduced tumor volume by 74% versus controls . Histopathology showed extensive necrosis and reduced microvessel density (CD31+ area: 12% vs. 45% in controls) .

Pharmacokinetic Profile

ParameterValue
TmaxT_{\text{max}}2.1 h
CmaxC_{\text{max}}3.8 µg/mL
AUC024_{0-24} 42 µg·h/mL
Half-life6.7 h

Bioavailability reaches 68% in rats, with linear pharmacokinetics between 10–100 mg/kg doses .

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